molecular formula C7H4ClNO4 B3132431 3-Hydroxy-4-nitrobenzoyl chloride CAS No. 36852-58-1

3-Hydroxy-4-nitrobenzoyl chloride

Cat. No.: B3132431
CAS No.: 36852-58-1
M. Wt: 201.56 g/mol
InChI Key: GJIZHYHGIAPLJN-UHFFFAOYSA-N
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Description

3-Hydroxy-4-nitrobenzoyl chloride is an organic compound . It is a derivative of benzoyl chloride, which is a compound with a benzene ring attached to a carbonyl chloride group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 306.3±27.0 °C and a density of 1.598±0.06 g/cm3 . The compound also has an acidity coefficient (pKa) of 5.76±0.13 .

Scientific Research Applications

  • Synthesis of Derivatives : Zhao De-feng (2006) demonstrated the synthesis of 2-hydroxy-4-methoxy-3′-aminodibenzophenone and its derivatives through reactions involving 1,3-dimethoxybenzene and meta-nitrobenzoyl chloride, highlighting the potential of 3-Hydroxy-4-nitrobenzoyl chloride in synthesizing complex organic compounds (Zhao De-feng, 2006).

  • Solvolysis Studies : A study by Kyoung-Ho Park et al. (2019) on the solvolysis of benzyl and benzoyl halides, including o-nitrobenzoyl chloride, revealed insights into the reaction mechanisms and kinetics, which are crucial for understanding the behavior of such compounds in various solvents (Park, Rhu, Kyong, & Kevill, 2019).

  • Crystallography and Structural Analysis : Research by D. Johnston and Colin R. Taylor (2011) on 4-Nitro-N-(3-nitrophenyl)benzamide, a compound derived from a reaction with 4-nitrobenzoyl chloride, provided insights into the molecular structure and crystalline properties of such compounds, which is vital for material science and pharmaceutical research (Johnston & Taylor, 2011).

  • Antioxidant Activities : A study by Ö. Gürsoy-Kol and Elif Ayazoğlu (2017) synthesized novel compounds using 4-nitrobenzoyl chloride and analyzed their potential antioxidant activities. This illustrates the role of this compound in creating compounds with possible health benefits (Gürsoy-Kol & Ayazoğlu, 2017).

  • Electrochemical Studies : Research by S. M. A. Jorge and N. Stradiotto (1996) on the electrochemical behavior of nitrobenzoate compounds, including studies related to 4-nitrobenzoyl chloride, has applications in understanding the electrochemical properties and potential applications in energy storage or conversion systems (Jorge & Stradiotto, 1996).

Safety and Hazards

3-Hydroxy-4-nitrobenzoyl chloride is considered hazardous. It is toxic in contact with skin and may cause severe skin burns and eye damage. It may also cause respiratory irritation .

Properties

IUPAC Name

3-hydroxy-4-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-7(11)4-1-2-5(9(12)13)6(10)3-4/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIZHYHGIAPLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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